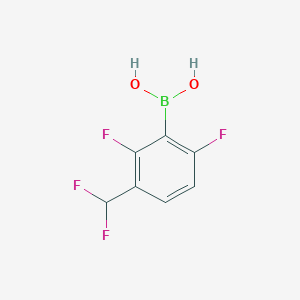
(3-(Difluoromethyl)-2,6-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Difluoromethyl)-2,6-difluorophenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a difluoromethyl-substituted phenyl ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)-2,6-difluorophenyl)boronic acid typically involves the introduction of the boronic acid group onto a difluoromethyl-substituted phenyl ring. One common method is the hydroboration of an appropriate difluoromethyl-substituted phenyl precursor. This process involves the addition of a boron-hydrogen bond across a carbon-carbon double bond, followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethyl)-2,6-difluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
(3-(Difluoromethyl)-2,6-difluorophenyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)-2,6-difluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity . Additionally, the difluoromethyl group enhances the compound’s stability and lipophilicity, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3,4-Difluorophenylboronic acid: Lacks the difluoromethyl group but has similar boronic acid functionality.
Uniqueness
(3-(Difluoromethyl)-2,6-difluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and difluorophenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable tool in synthetic chemistry and drug design .
Properties
Molecular Formula |
C7H5BF4O2 |
|---|---|
Molecular Weight |
207.92 g/mol |
IUPAC Name |
[3-(difluoromethyl)-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7,13-14H |
InChI Key |
MCJXEKCPYTVRQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















